molecular formula C21H26ClFN4O3S2 B2793440 N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1052530-91-2

N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2793440
CAS No.: 1052530-91-2
M. Wt: 501.03
InChI Key: MHGMFJCMTOCFFO-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a benzamide-derived compound featuring a 6-fluorobenzo[d]thiazole moiety, a dimethylsulfamoyl group at the para position of the benzamide, and a dimethylaminopropyl side chain. The hydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-4-(dimethylsulfamoyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O3S2.ClH/c1-24(2)12-5-13-26(21-23-18-11-8-16(22)14-19(18)30-21)20(27)15-6-9-17(10-7-15)31(28,29)25(3)4;/h6-11,14H,5,12-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGMFJCMTOCFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClFN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, including its mechanism of action, efficacy against various cell lines, and potential therapeutic applications.

  • Molecular Formula : C22H29ClN4O3S2
  • Molecular Weight : 497.1 g/mol
  • CAS Number : 1052536-98-7

The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in cancer proliferation and infection. Preliminary studies suggest that it may exert its effects through the following mechanisms:

  • Inhibition of Tumor Growth : The compound has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells. It appears to induce apoptosis and inhibit cell cycle progression by modulating key signaling pathways associated with tumor growth .
  • Reactive Oxygen Species (ROS) Modulation : Similar to other benzimidazole derivatives, this compound may enhance the production of ROS within cancer cells, leading to oxidative stress and subsequent cell death . This mechanism is critical in the context of anticancer therapies.
  • Antimicrobial Activity : There are indications that the compound may possess antimicrobial properties, which could be beneficial in treating infections alongside its anticancer effects. The specific pathways involved in this activity are still under investigation.

Anticancer Activity

A series of studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10.5Induction of apoptosis via ROS
A549 (Lung)12.3Cell cycle arrest
HeLa (Cervical)8.7Inhibition of DNA synthesis

These results indicate that the compound exhibits significant cytotoxicity against multiple cancer types, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. Preliminary findings suggest activity against certain bacterial strains, though further studies are needed to elucidate the specific mechanisms and efficacy:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Case Studies

  • Case Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls, with an associated increase in apoptotic markers such as caspase activation and PARP cleavage .
  • Combination Therapy : Another investigation assessed the compound's efficacy in combination with standard chemotherapeutics, revealing enhanced anticancer effects when used alongside doxorubicin, suggesting a synergistic relationship .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related analogs from the evidence, focusing on substituents, physicochemical properties, and functional group contributions.

Structural Analogs with Benzamide Cores

  • Compounds (e.g., 3b, 4a–b, 5b, 6a–b): These feature a 4-(2-aminocyclopropyl)phenyl benzamide core with heterocyclic substituents (furan, thiophene, pyridine). Unlike the target compound, they lack sulfamoyl groups and fluorobenzothiazole rings. The hydrochloride salts in these analogs exhibit melting points ranging from 180–220°C and yields of 65–85%, suggesting comparable synthetic feasibility .
  • Pesticides (e.g., flutolanil, cyprofuram): These benzamide derivatives include trifluoromethyl or chlorophenyl groups. Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) shares a benzamide backbone but lacks the dimethylaminopropyl and fluorobenzothiazole moieties. The trifluoromethyl group in flutolanil enhances lipophilicity, whereas the target compound’s dimethylsulfamoyl group may improve solubility .

Analogs with Benzothiazole Moieties

  • Patent Compounds: These include N-(6-trifluoromethylbenzothiazol-2-yl)acetamides with methoxy-substituted phenyl groups. The target compound differs in its benzamide (vs. acetamide) linker and the inclusion of a 6-fluoro substituent on the benzothiazole.
  • Compound (N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride): This is a structural analog with a propanamide chain instead of the benzamide-sulfamoyl group. The absence of the dimethylsulfamoyl moiety may reduce hydrogen-bonding capacity, while the propanamide chain could increase conformational flexibility .

Sulfonamide/Sulfamoyl-Containing Compounds

  • Triazole-thiones [7–9]: These compounds contain sulfonyl groups and exist in thione tautomeric forms. IR spectra of compounds show νC=S bands at 1247–1255 cm⁻¹, whereas the target’s sulfamoyl group would exhibit characteristic S=O stretches near 1150–1350 cm⁻¹, indicating differences in electronic environments .

Table 1: Key Structural and Functional Comparisons

Compound/Feature Core Structure Key Substituents Salt Form Notable Properties
Target Compound Benzamide 6-fluorobenzo[d]thiazole, dimethylsulfamoyl Hydrochloride High solubility, potential H-bonding
(e.g., 3b) Benzamide 4-(2-aminocyclopropyl)phenyl, thiophene Hydrochloride Mp: 180–220°C; moderate yields
(Flutolanil) Benzamide Trifluoromethyl, isopropoxyphenyl None High lipophilicity, pesticide use
(Patent) Acetamide Trifluoromethylbenzothiazole, methoxyphenyl None Flexible linker, IR νC=O ~1660 cm⁻¹
Analog Propanamide 6-fluorobenzo[d]thiazole, phenyl Hydrochloride Conformational flexibility

Functional Group Impact

  • Fluorobenzothiazole vs. Trifluoromethyl : The 6-fluoro substituent in the target compound may offer better metabolic stability compared to trifluoromethyl groups (), as fluorine is less prone to oxidative metabolism.
  • Dimethylsulfamoyl vs. Sulfonyl : The dimethylsulfamoyl group introduces two methyl groups on the nitrogen, reducing hydrogen-bonding capacity compared to unsubstituted sulfonamides () but enhancing lipophilicity.

Q & A

Q. What are the critical considerations for optimizing the synthesis of this compound to ensure high yield and purity?

The synthesis involves multi-step reactions requiring precise control of variables such as temperature, solvent polarity, and stoichiometry. For example, the introduction of the dimethylsulfamoyl group necessitates anhydrous conditions to prevent hydrolysis . Purification via recrystallization or chromatography (e.g., HPLC) is essential to isolate the hydrochloride salt form, with yields typically ranging from 60–75% depending on the stepwise efficiency . Design of Experiments (DoE) methodologies can systematically optimize reaction parameters, reducing trial-and-error approaches .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Comprehensive spectroscopic characterization is mandatory:

  • 1H/13C NMR to verify substituent positions (e.g., fluorobenzo[d]thiazol vs. dimethylamino propyl groups) .
  • Mass spectrometry (MS) to validate molecular weight (e.g., 407.9 g/mol for a related analog) .
  • HPLC (≥98% purity) to ensure absence of unreacted intermediates or byproducts .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Initial screening should focus on:

  • Kinase inhibition assays (e.g., ATP-binding site competition) due to structural similarity to kinase inhibitors .
  • Antimicrobial susceptibility testing (MIC assays) against Gram-positive/negative strains, given the fluorobenzo[d]thiazol moiety’s known activity .
  • Cytotoxicity profiling (e.g., IC50 in cancer cell lines) with comparative analysis against structural analogs (e.g., nitrobenzamide derivatives) .

Advanced Research Questions

Q. How can contradictory data on kinase inhibition mechanisms be resolved?

Discrepancies may arise from assay conditions (e.g., ATP concentration) or isoform selectivity. Strategies include:

  • Kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Molecular dynamics simulations to analyze binding stability in catalytic vs. allosteric pockets .
  • Mutagenesis studies to validate key residues (e.g., gatekeeper mutations) affecting inhibitor binding .

Q. What methodologies are suitable for analyzing structure-activity relationships (SAR) among analogs?

  • Comparative SAR tables highlighting substituent effects (e.g., fluoro vs. nitro groups on antitumor activity) .
  • Free-Wilson or Hansch analysis to quantify contributions of functional groups (e.g., dimethylsulfamoyl’s electron-withdrawing effect) .
  • Co-crystallization studies with target proteins (e.g., X-ray diffraction) to map interactions .

Q. How can computational tools predict metabolic stability or toxicity?

  • ADMET prediction software (e.g., SwissADME, ProTox-II) to assess cytochrome P450 interactions or hepatotoxicity risks .
  • Density Functional Theory (DFT) to calculate reactive sites prone to oxidation or hydrolysis .
  • In silico docking with metabolic enzymes (e.g., CYP3A4) to identify potential prodrug modifications .

Q. What experimental designs address low solubility in biological assays?

  • Co-solvent systems (e.g., DMSO/PEG combinations) with stability testing via dynamic light scattering .
  • Salt formation or prodrug derivatization (e.g., phosphate esters) to enhance aqueous solubility .
  • Nanoformulation (liposomes or polymeric nanoparticles) for controlled release in in vivo models .

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling (e.g., plasma half-life, bioavailability) to identify absorption/metabolism barriers .
  • Tissue distribution studies (radiolabeled compound tracking) to confirm target engagement .
  • Dose-response modeling to adjust for species-specific differences in metabolic pathways .

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